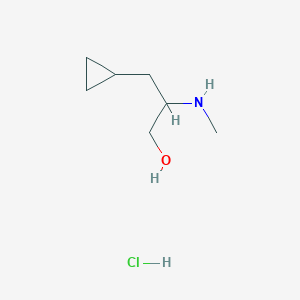

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride

Description

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol (CAS: 2940955-86-0) . The compound features a cyclopropyl group attached to the propanol backbone at position 1 and a methylamino group at position 2. The hydrochloride salt enhances aqueous solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability . The cyclopropyl moiety introduces steric and electronic effects that may influence conformational flexibility and receptor binding, making it a candidate for studies in medicinal chemistry, particularly in neurotransmitter receptor modulation (e.g., histamine H₃ or adrenergic receptors) .

Properties

IUPAC Name |

3-cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-7(5-9)4-6-2-3-6;/h6-9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKGTFRGHUEFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1CC1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride typically involves the reaction of cyclopropylcarbinol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological conditions.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Phenylephrine Hydrochloride

- Structure: 3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol hydrochloride .

- Key Differences: Replaces the cyclopropyl group with a phenolic ring.

- Activity : Potent α₁-adrenergic agonist used as a vasoconstrictor. The aromatic ring enhances receptor binding via π-π interactions, while the target compound’s cyclopropyl group may reduce aromaticity-driven binding but improve metabolic stability .

- Data: Property 3-Cyclopropyl-2-(methylamino)propan-1-ol;HCl Phenylephrine HCl Molecular Weight 151.63 203.67 Substituent Cyclopropyl Phenolic ring Bioactivity Under research (e.g., H₃ receptor modulation) α₁-Adrenergic agonist Solubility (HCl salt) High High

(1S)-3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol

- Structure : Features a thiophene ring instead of cyclopropyl.

- This compound is studied as an impurity in duloxetine synthesis, highlighting its relevance in pharmacokinetics .

3-(Methylamino)propan-1-ol Derivatives (e.g., ADS-003)

- Structure : Benzyl or (benzylfuran-2-yl)methyl substituents .

- Activity : High H₃ receptor antagonism (ADS-003, IC₅₀ < 100 nM). Chain elongation reduces potency, suggesting the cyclopropyl group’s compact size may optimize receptor interaction compared to bulkier substituents .

Cycloalkyl-Substituted Amines

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring with a methylamino group and ester moiety .

- Key Differences: Larger ring size (cyclobutane vs. Used as a synthetic intermediate in kinase inhibitors .

CAS 20041-47-8

- Structure : Tertiary amine with cyclohexyl and isopropyl groups .

- Key Differences : Bulky substituents create significant steric hindrance, likely reducing solubility without HCl salt formation. The target compound’s smaller cyclopropyl group and secondary amine may enhance both solubility and target selectivity .

Cathinone Derivatives

Methcathinone (MC) and 3-Fluoromethcathinone (3-FMC)

- Structure: 2-(Methylamino)-1-phenyl/fluorophenyl-propan-1-one .

- Key Differences: Ketone group (vs. alcohol) increases lipophilicity and dopamine reuptake inhibition potency. However, the alcohol group in the target compound may reduce neurotoxicity associated with cathinones .

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-Cyclopropyl-2-(methylamino)propan-1-ol hydrochloride

- CAS Number : 2470438-55-0

- Molecular Formula : C_6H_12ClN_1O

The compound features a cyclopropyl group and a methylamino substituent, which contribute to its unique biological profile.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Stimulant Activity : Preliminary studies suggest that this compound may act as a central nervous system stimulant. Its structural similarity to other known stimulants implies potential for similar effects.

- Antimicrobial Properties : Some studies have indicated that derivatives of cyclopropyl compounds possess antimicrobial activity. The specific activity of this hydrochloride salt against various bacterial strains is yet to be fully characterized.

- Potential Antidepressant Effects : There is emerging evidence that compounds with similar structures can exhibit antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy.

The mechanism by which 3-Cyclopropyl-2-(methylamino)propan-1-ol exerts its effects is not fully elucidated. However, it may involve:

- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors such as dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters in the brain.

Case Studies and Experimental Data

A review of available literature reveals several key findings regarding the biological activity of this compound:

Comparative Analysis with Similar Compounds

In comparison to other structurally related compounds, this compound displays unique pharmacological profiles:

| Compound | CNS Activity | Antimicrobial Activity | Antidepressant Potential |

|---|---|---|---|

| This compound | Yes | Moderate | Potential |

| Methamphetamine | Strong | Low | Yes |

| Methylphenidate | Strong | None reported | No |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopropyl-2-(methylamino)propan-1-ol hydrochloride, considering yield and purity?

- Methodology :

- Cyclopropane Ring Formation : Use cyclopropylating agents (e.g., via [1,2]-Wittig rearrangement or Simmons-Smith reaction) to introduce the cyclopropyl group. Industrial methods employ continuous flow reactors for scalability and reproducibility .

- Methylamino Introduction : Perform nucleophilic substitution using methyl iodide under basic conditions (e.g., K₂CO₃) to attach the methylamino group .

- Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt .

- Key Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation). Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures).

Q. How can the structural integrity and purity of 3-Cyclopropyl-2-(methylamino)propan-1-ol hydrochloride be validated?

- Spectroscopic Techniques :

- NMR (¹H, ¹³C) : Confirm the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and methylamino group (δ 2.2–2.8 ppm). ¹³C NMR detects quaternary carbons in the cyclopropane ring .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₇H₁₄ClNO).

Q. What are the key stability considerations for this compound under varying pH and temperature?

- Degradation Pathways :

- Acidic/alkaline conditions : Hydrolysis of the cyclopropane ring or methylamino group occurs at pH < 3 or > 10.

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Store at -20°C in airtight, moisture-free containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. What methodologies are effective for resolving enantiomers of 3-Cyclopropyl-2-(methylamino)propan-1-ol hydrochloride?

- Chiral Separation :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) and 0.1% diethylamine.

- Preparative Chromatography : Isolate enantiomers at >99% enantiomeric excess (ee) for pharmacological profiling .

- Stereochemical Confirmation : Polarimetry and X-ray crystallography validate absolute configuration.

Q. How does the compound interact with neurological targets, and what experimental models are suitable?

- In Vitro Assays :

- Radioligand Displacement : Test affinity for dopamine D₂ or serotonin 5-HT₁A receptors using [³H]spiperone or [³H]8-OH-DPAT .

- Molecular Docking : Simulate binding modes using software (e.g., AutoDock Vina) to predict how the cyclopropyl group enhances rigidity and binding affinity .

- In Vivo Models :

- Rodent Studies : Intraperitoneal administration in mice to assess blood-brain barrier penetration (microdialysis) and pharmacokinetics (plasma t½) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- LC-MS/MS : Utilize multiple reaction monitoring (MRM) to detect impurities at ≤0.1% levels. Example transitions: m/z 162 → 119 (parent compound) and m/z 148 → 105 (methylated byproduct) .

- Reference Standards : Cross-validate against pharmacopeial impurities (e.g., USP/EP-certified materials) .

Q. How to design in vivo studies to evaluate therapeutic potential and toxicity?

- Dose-Response Studies : Administer escalating doses (1–100 mg/kg) in rats to establish LD₅₀ and therapeutic index.

- Toxicity Endpoints : Monitor serum biomarkers (ALT, AST) for hepatotoxicity and perform histopathology on liver/kidney tissues .

- Pharmacokinetics : Use LC-MS to measure plasma concentrations and calculate AUC, Cₘₐₓ, and t½ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.